N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOPOQVNHAIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions may vary, but it generally requires heating to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs are derived from modifications to the tetrahydroquinoline/isoquinoline core, substituent positions, or functional groups. Below is a comparative analysis based on evidence:
Table 1: Structural Comparison of N-(1,2,3,4-Tetrahydroquinolin-5-yl)acetamide and Analogs
Pharmacological Implications
- Core Rigidity vs. Flexibility: The tetrahydroquinoline core (target compound) offers moderate rigidity, while isoquinoline analogs () may exhibit altered binding due to ring geometry differences.
- Acetyl or benzamide groups () may reduce metabolic degradation or improve target affinity. Bulkier substituents (e.g., benzhydryl in ) could limit bioavailability due to steric effects .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl in ) may improve metabolic stability and binding specificity .
Physicochemical Properties
While explicit data (e.g., solubility, logP) are unavailable in the evidence, trends can be inferred:
Biological Activity
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as Hep-2C and MCF7. For example, one study reported an IC50 value of 11.9 ± 1.04 µM for a related compound against Hep-2C cells after 72 hours of treatment . This suggests that this compound could be a potential candidate for further development as an anticancer agent.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals. In various assays measuring total antioxidant capacity (TAC) and reducing power (TRP), tetrahydroquinoline derivatives have shown significant radical scavenging activity . This property is crucial for mitigating oxidative stress-related diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites and inhibiting substrate access. For instance:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in disease pathways. This includes potential inhibition of α-amylase and other metabolic enzymes .
- Cell Cycle Arrest : In cancer studies, it has been observed to cause cell cycle arrest at the G2/M phase in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | Similar tetrahydroquinoline backbone | Moderate anticancer activity |
| N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | Different substitution pattern | Variable antimicrobial effects |
| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Oxo group addition | Enhanced antioxidant properties |
This table highlights how variations in the chemical structure can influence biological activity significantly.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:
- Antioxidant Evaluation : A study found that certain derivatives exhibited IC50 values as low as 29.19 ± 0.25 µg/mL in DPPH radical scavenging assays . This indicates strong potential for developing antioxidant therapies.
- In Vivo Studies : Following promising in vitro results, further investigations into the anti-inflammatory effects were conducted using animal models. These studies demonstrated significant reductions in inflammatory markers compared to standard treatments like acetylsalicylic acid .
Q & A
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound-protein complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
